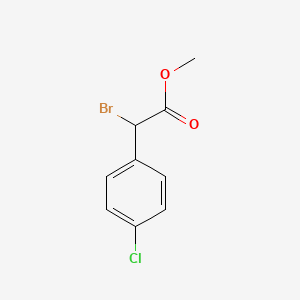

Methyl 2-bromo-2-(4-chlorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQLLIVTGSMSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-bromo-2-(4-chlorophenyl)acetate" physical properties

This technical guide details the physical properties, synthesis, and reactivity of Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7). It is structured for researchers requiring precise physicochemical data and validated experimental protocols.

Chemical Identity

-

IUPAC Name: Methyl 2-bromo-2-(4-chlorophenyl)acetate

-

CAS Registry Number: 24091-92-7

-

Synonyms: Methyl

-bromo-4-chlorophenylacetate; 4-Chlorophenyl-bromoacetic acid methyl ester -

Molecular Formula:

-

Molecular Weight: 263.51 g/mol

Executive Summary

Methyl 2-bromo-2-(4-chlorophenyl)acetate is a highly reactive

Physical & Chemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models for the para-chloro isomer.

| Property | Value | Conditions / Notes |

| Physical State | Viscous Liquid / Low-melting Solid | Tends to supercool; crystallizes upon prolonged standing at -20°C. |

| Appearance | Colorless to Pale Yellow | Darkens upon exposure to light (photolytic debromination). |

| Boiling Point | 304.8 ± 27.0 °C | @ 760 mmHg (Predicted).[1] Decomposition often occurs before boiling at atm pressure. |

| Density | 1.55 ± 0.1 g/cm³ | @ 20°C. Significantly denser than water. |

| Refractive Index | High refractive index due to halogenated aromatic system. | |

| Solubility | Soluble | Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Toluene. |

| Solubility | Insoluble | Water (Hydrolyzes slowly over time). |

| Flash Point | > 110 °C | Predicted. Combustible but not highly flammable. |

| Stability | Moisture/Light Sensitive | Store under inert gas (Ar/N₂) at 2–8°C. |

Synthesis Protocol: Radical Bromination

The most efficient route to Methyl 2-bromo-2-(4-chlorophenyl)acetate is the Wohl-Ziegler bromination of methyl 4-chlorophenylacetate. This protocol minimizes side reactions (like ring bromination) by utilizing N-bromosuccinimide (NBS) under radical conditions.

Reaction Scheme

Experimental Procedure

Safety Precaution: Perform all steps in a fume hood. The product is a potent lachrymator.

-

Reagent Preparation:

-

Substrate: Methyl 4-chlorophenylacetate (1.0 eq, 10 mmol).

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol). Note: Recrystallize NBS from water if it appears yellow to remove free bromine.

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol).

-

Solvent: Carbon tetrachloride (

) or Trifluorotoluene (

-

-

Reaction Setup:

-

Charge a round-bottom flask with the substrate and solvent.

-

Add NBS and AIBN in a single portion.

-

Equip the flask with a reflux condenser and a drying tube (calcium chloride).

-

-

Initiation & Propagation:

-

Heat the mixture to reflux (approx. 77°C for

or 102°C for -

Visual Check: The reaction is proceeding if the dense NBS solid (bottom) converts to low-density succinimide (floats to the surface).

-

Monitor via TLC (Hexane/EtOAc 9:1) until the starting material spot disappears (typically 2–4 hours).

-

-

Workup:

-

Cool the reaction mixture to 0°C to precipitate succinimide fully.

-

Filter off the succinimide solid.

-

Wash the filtrate with water (

) and brine ( -

Dry the organic layer over anhydrous

.

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

Result: The crude oil is typically >95% pure and suitable for subsequent steps. If purification is required, use rapid column chromatography (silica gel, 5% EtOAc in Hexanes). Avoid prolonged exposure to silica to prevent hydrolysis.

-

Reactivity & Applications

This compound acts as a versatile linchpin in medicinal chemistry.[2] Its reactivity is governed by the electron-withdrawing ester and the labile bromine atom, making the

Key Reaction Pathways[9]

Figure 1: Primary reaction manifolds for Methyl 2-bromo-2-(4-chlorophenyl)acetate, highlighting its role in C-N, C-S, and C-C bond formation.

Mechanistic Insights

-

SN2 Substitution: The steric bulk of the 4-chlorophenyl group slightly retards SN2 rates compared to simple bromoacetates, but reactions with sulfur nucleophiles (e.g., thiourea, mercaptans) remain rapid and high-yielding.

-

Reformatsky Reagent: Treatment with activated Zinc creates an organozinc enolate. This species adds to ketones or aldehydes to form

-hydroxy esters, a critical scaffold in statin-type drug synthesis.

Safety & Handling (MSDS Summary)

-

Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Zero-tolerance for open-bench handling; use a functioning fume hood at all times.

-

Corrosivity: Direct contact can cause chemical burns.

-

Storage: Store in a tightly sealed container at 2°C to 8°C . Moisture causes hydrolysis to the corrosive

-bromo acid. -

Disposal: Quench with aqueous sodium bisulfite (to destroy trace bromine) before disposing of as halogenated organic waste.

References

-

PubChem. "Methyl 2-bromo-2-(4-chlorophenyl)acetate - Compound Summary (CID 10777987)." National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal. Available at: [Link]

Sources

"Methyl 2-bromo-2-(4-chlorophenyl)acetate" safety data sheet

The following technical guide details the handling, safety, and synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate , a specialized alkylating agent and structural isomer of the key Clopidogrel intermediate.[1]

Handling, Safety, and Synthetic Utility in Drug Development[1]

Executive Summary & Chemical Identity

Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a halogenated ester primarily utilized as a high-reactivity building block in medicinal chemistry.[1][2][3] While structurally similar to the 2-chlorophenyl isomer (a known intermediate for the antiplatelet drug Clopidogrel), this 4-chlorophenyl variant serves as a critical scaffold for synthesizing specific herbicide analogs and bioactive phenylacetic acid derivatives.[1]

Its core utility lies in the alpha-bromo ester motif , which renders the adjacent carbon highly electrophilic, facilitating rapid nucleophilic substitution (

Physicochemical Profile

| Property | Data | Technical Note |

| CAS Number | 24091-92-7 | Distinct from 2-chloro isomer (25270-30-2) |

| Formula | Halogenated Aromatic Ester | |

| Molecular Weight | 263.52 g/mol | High density relative to non-halogenated esters |

| Physical State | Viscous Liquid / Low-Melting Solid | Tendency to supercool; may solidify in fridge |

| Boiling Point | ~150°C (Predicted at reduced pressure) | Do not distill at atm pressure (Decomposition risk) |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Hydrolyzes slowly in water; rapid in basic media |

Hazard Assessment & Toxicology (E-E-A-T)

Signal Word: DANGER GHS Classification: Skin Corr.[1] 1B (H314), Eye Dam. 1 (H318).[1]

Mechanism of Toxicity: The Alkylation Threat

Unlike simple acids that cause burns via proton donation, this compound causes chemical burns via alkylation .[1]

-

Causality: The electron-withdrawing ester and phenyl groups destabilize the C-Br bond, making the alpha-carbon an aggressive electrophile.[1]

-

Biological Impact: Upon contact with biological tissue, it alkylates nucleophilic residues (cysteine thiols, lysine amines) in proteins and DNA.[1] This results in cellular necrosis that is often delayed but deeper than thermal burns.

-

Lachrymatory Effect: As an alpha-halo ester, it activates TRPA1 ion channels on sensory nerves, causing immediate, intense tearing and respiratory distress even at low vapor concentrations.[1]

Visualizing the Hazard Hierarchy

The following decision tree outlines the safety response protocols based on the compound's reactivity.

Figure 1: Hazard response logic based on the specific toxicological mechanism of alpha-bromo esters.

Storage & Stability: A Self-Validating Protocol

Proper storage is not just about compliance; it is about preserving the bromine atom's integrity.

-

Temperature (2-8°C): Essential. At Room Temperature (RT), the compound undergoes slow elimination of HBr, turning the material dark brown/black.[1]

-

Self-Validation Check: If the liquid is dark brown or fuming, HBr elimination has occurred.[1] Quench and discard.

-

-

Inert Atmosphere (Argon/Nitrogen): Required.[1] Moisture in the air hydrolyzes the ester to the parent acid (2-bromo-2-(4-chlorophenyl)acetic acid) and HBr, increasing corrosivity.[1]

-

Container: Glass or Teflon.[1] Never metal. The released HBr will corrode metal spatulas or lids, introducing iron contaminants that catalyze further degradation (autocatalytic cycle).[1]

Synthesis Protocol: Radical Bromination

This protocol describes the synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate from its non-brominated precursor.[1] This method is preferred for its specificity and ease of purification.

Precursor: Methyl 2-(4-chlorophenyl)acetate.[1][2][3]

Reagents: N-Bromosuccinimide (NBS), Carbon Tetrachloride (

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser. Flush with Argon. Moisture inhibits the radical initiation.[1]

-

Dissolution: Dissolve 10.0 g (54 mmol) of Methyl 2-(4-chlorophenyl)acetate in 100 mL of anhydrous

. -

Reagent Addition: Add 10.6 g (60 mmol, 1.1 eq) of NBS. Add 0.1 g of AIBN (Azobisisobutyronitrile).[1]

-

Initiation: Heat the mixture to reflux (77°C).

-

Visual Check: The heavy NBS solid (bottom of flask) will gradually float and convert to succinimide (lighter, floats on top) as the reaction proceeds.[1]

-

-

Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will have a slightly higher

than the starting material due to halogenation.[1] -

Workup:

-

Purification: If the crude oil is dark, purify via rapid silica gel chromatography (100% Hexane

5% EtOAc/Hexane).[1]

Synthesis Workflow Diagram

Figure 2: Radical bromination workflow. The "floating succinimide" serves as a visual proxy for reaction progress.[1]

Emergency Response & Spills

Scenario: A 10mL vial drops and shatters in the open lab.

-

Evacuate: The lachrymatory vapor will travel fast. Clear the immediate area.[1][4][5]

-

PPE Up: Don a full-face respirator with organic vapor cartridges (black band) and double nitrile gloves before re-entering.[1]

-

Neutralization: Do not just wipe. Cover the spill with a mixture of sodium carbonate (

) and clay absorbent .[1] The carbonate neutralizes any generated HBr.[1] -

Disposal: Shovel absorbed material into a hazardous waste container labeled "Halogenated Organic - Corrosive". Clean the surface with a dilute soap solution, not pure water (to emulsify the oily residue).[1]

References

-

PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate (Compound).[1][3] National Library of Medicine. Available at: [Link][1]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. biosynth.com [biosynth.com]

- 3. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

Reactivity of alpha-bromo esters with nucleophiles

The Reactivity Matrix of -Bromo Esters: A Guide to Nucleophilic Substitution, Elimination, and Metal Insertion

Executive Summary

This guide deconstructs the competitive pathways inherent to these substrates—specifically the bifurcation between

Part 1: The Mechanistic Landscape

The reactivity of an

The outcome of a reaction with a nucleophile is strictly determined by the Hard/Soft Acid-Base (HSAB) character and the steric profile of the reagent.

Diagram 1: The Reactivity Bifurcation Tree

The following flowchart illustrates the decision logic for selecting reaction conditions based on the desired outcome.

Figure 1: Mechanistic decision tree for

Part 2: Nucleophilic Substitution ( ) & Dynamic Kinetic Resolution

Direct displacement of the bromide by amines is the standard route to

The Modern Approach: Dynamic Kinetic Resolution (DKR) For drug discovery applications requiring chiral amino esters, DKR is the superior method. In the presence of a nucleophilic catalyst (iodide) and a base, the starting material racemizes rapidly via the enolate or halide exchange, while the substitution reaction proceeds stereoselectively with a chiral nucleophile or auxiliary.

Mechanism of TBAI-Catalyzed DKR

-

Racemization: Tetrabutylammonium iodide (TBAI) generates the

-iodo ester in situ, which racemizes faster than the bromo ester due to the better leaving group ability and nucleophilicity of iodide (Finkelstein reaction). -

Substitution: The chiral amine attacks the less sterically hindered face of the equilibrating electrophile.

Experimental Protocol A: DKR Synthesis of Chiral -Amino Esters

Target: Synthesis of N-benzyl-amino acid derivatives.

Reagents:

-

Racemic

-bromo ester (1.0 equiv) -

Chiral Amine (e.g., (S)-Phenylethylamine) (1.1 equiv)

-

TBAI (0.5 - 1.0 equiv)

-

DIEA (Diisopropylethylamine) (1.0 equiv)

-

Solvent: DCM or THF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve TBAI (0.5 equiv) and the -

Nucleophile Addition: Add the chiral amine (1.1 equiv) followed by DIEA (1.0 equiv). Note: DIEA scavenges the HBr generated, preventing amine salt precipitation which would stall the reaction.

-

Reaction: Stir at room temperature. Monitor by LCMS. The reaction typically requires 12–24 hours. The TBAI ensures the starting material remains a racemic mixture throughout the consumption.

-

Workup: Dilute with

, wash with saturated aqueous -

Purification: Flash chromatography (Hexane/EtOAc). Diastereomeric Ratios (dr) often exceed 90:10 depending on the steric bulk of the amine.

Scientist's Insight: If the reaction is sluggish, do not heat immediately, as this promotes elimination (

). Instead, increase the TBAI loading to 1.0 equiv to accelerate the iodide exchange rate.

Part 3: Heterocycle Synthesis: The Thiazolidinone Scaffold

While

Diagram 2: Thiazolidinone Cyclization Pathway

Figure 2: Reaction pathway from

Experimental Protocol B: Synthesis of 2-imino-4-thiazolidinone

Reagents:

-

Ethyl bromoacetate (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Sodium Acetate (NaOAc) (anhydrous, 2.0 equiv)

-

Solvent: Ethanol (EtOH)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve thiourea and NaOAc in EtOH (0.5 M).

-

Addition: Add ethyl bromoacetate dropwise at room temperature. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux for 2–4 hours. The reaction is self-validating; the product often precipitates upon cooling or shows a distinct spot on TLC (more polar than starting material).

-

Isolation: Pour the reaction mixture into ice water. The 2-imino-4-thiazolidinone usually precipitates as a white solid. Filter, wash with cold water, and recrystallize from EtOH/Water.

Part 4: The Reformatsky Reaction (Metal Insertion)

The Reformatsky reaction offers a distinct advantage over Grignard reagents: Chemoselectivity . The organozinc intermediate enolate is stable enough to tolerate the ester functionality of the substrate but reactive enough to add to aldehydes and ketones.

Comparative Data: Reformatsky vs. Grignard

| Feature | Reformatsky Reagent (Zn-Enolate) | Grignard Reagent (R-MgBr) |

| Stability | Stable to esters/nitriles | Attacks esters/nitriles rapidly |

| Basicity | Low ( | High ( |

| Side Reactions | Minimal elimination/protonation | High risk of enolization/elimination |

| Substrate | Alkyl/Aryl halides |

Experimental Protocol C: Zn-Mediated Addition to Benzaldehyde

Reagents:

- -Bromo ester (1.2 equiv)

-

Benzaldehyde (1.0 equiv)

-

Zinc dust (1.5 equiv) - Must be activated

-

TMSCl (Chlorotrimethylsilane) (0.05 equiv) - Activator

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Zn Activation (Crucial Step): Wash Zn dust with dilute HCl, then water, then acetone, and dry under high vacuum. Alternatively, add TMSCl to the suspension of Zn in THF and stir for 15 mins.

-

Initiation: Suspend activated Zn in minimal THF. Add 10% of the

-bromo ester solution. Heat gently until the reaction initiates (indicated by foaming or exotherm). -

Addition: Once initiated, add the mixture of aldehyde and remaining bromo ester dropwise to maintain a gentle reflux. This "Barbier-type" procedure minimizes homocoupling of the bromo ester.

-

Hydrolysis: Quench with cold 1M HCl. Extract with

. -

Purification: The product is a

-hydroxy ester. Purify via silica gel chromatography.

Part 5: Safety & Handling

-

Lachrymators:

-Bromo esters (especially ethyl bromoacetate) are potent lachrymators (tear agents). -

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or aqueous sodium thiosulfate to degrade the alkyl bromide before cleaning.

References

-

Dynamic Kinetic Resolution of

-Bromo Esters: Nam, J., et al. "Dynamic kinetic resolution of (S)-mandelate-derived -

Reformatsky Reaction Mechanism & Scope: Ocampo, R., & Dolbier, W. R. "The Reformatsky reaction in organic synthesis." Tetrahedron, 2004. [Link]

-

Thiazolidinone Synthesis

-Bromo Esters: Patel, N. B., et al. "Synthesis of 2-imino-4-thiazolidinone derivatives and its antibacterial activity."[2] Journal of Chemical and Pharmaceutical Research, 2010. [Link] -

Nucleophilic Substitution vs Elimin

vs

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Reaction: Synthesis of α-Bromophenylacetic Acids for Pharmaceutical Development

Abstract

The α-bromination of phenylacetic acids via the Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone transformation in synthetic organic chemistry, providing critical intermediates for the pharmaceutical and agrochemical industries. These α-bromo acids are versatile precursors for a wide range of bioactive molecules, including anti-inflammatory agents and antithrombotic drugs like Clopidogrel.[1][2] This guide offers a comprehensive examination of the HVZ reaction as applied to phenylacetic acids, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, explore the causality behind critical experimental parameters, provide a field-proven laboratory protocol, and discuss the strategic importance of this classic, yet highly relevant, chemical transformation.

The Strategic Importance of α-Bromophenylacetic Acids

Alpha-halocarboxylic acids are highly valuable synthetic building blocks due to the dual reactivity conferred by the carboxyl and α-halo functional groups. Specifically, α-bromophenylacetic acid and its derivatives serve as pivotal intermediates in the synthesis of numerous pharmaceuticals.[3] Their ability to participate in nucleophilic substitution reactions at the α-carbon allows for the introduction of various functionalities, such as amino and hydroxyl groups, providing pathways to α-amino acids and α-hydroxy acids, respectively.[4][5] For instance, α-bromo-2-chlorophenylacetic acid is a key precursor in the synthesis of the widely used antiplatelet medication, Clopidogrel.[2] The reliable and selective synthesis of these intermediates is therefore a matter of significant industrial and academic importance. The Hell-Volhard-Zelinsky reaction remains the preeminent method for achieving this specific transformation.[6][7]

The Hell-Volhard-Zelinsky Reaction: A Mechanistic Deep Dive

The Hell-Volhard-Zelinsky reaction facilitates the selective α-bromination of carboxylic acids that possess at least one α-hydrogen.[8] The transformation is typically achieved using bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[8][9] The reaction proceeds not on the carboxylic acid itself, which does not enolize sufficiently, but on an in situ generated acyl bromide intermediate.[4][10] The mechanism can be delineated into four principal stages.

-

Acyl Bromide Formation: The reaction commences with the conversion of the carboxylic acid to its corresponding acyl bromide by PBr₃.[11][12] This is a critical activation step, as the acyl bromide is significantly more prone to enolization than the parent carboxylic acid.[5]

-

Keto-Enol Tautomerization: The acyl bromide intermediate tautomerizes to its enol form. This equilibrium, though favoring the keto form, provides a sufficient concentration of the nucleophilic enol for the subsequent step.[11][13]

-

α-Bromination: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This results in the formation of the α-bromo acyl bromide and a bromide ion.[8][12]

-

Catalyst Regeneration and Product Formation: The α-bromo acyl bromide is a highly reactive intermediate. In the final stage, it can react with unreacted carboxylic acid to generate the final α-bromo carboxylic acid product and another molecule of the acyl bromide intermediate, thus continuing the catalytic cycle.[8][11] Alternatively, upon completion, a deliberate aqueous workup hydrolyzes the α-bromo acyl bromide to the desired α-bromo carboxylic acid.[12][14]

Critical Parameters and Experimental Causality

The success of the HVZ reaction hinges on the careful control of several parameters. The choices made are not arbitrary but are grounded in the mechanistic realities of the transformation.

-

Phosphorus Catalyst: While PBr₃ is often used directly, generating it in situ from red phosphorus and bromine is also common. Using a catalytic amount is sufficient as the acyl bromide intermediate is regenerated.[8][11] In practice, a full molar equivalent is sometimes used to overcome slow reaction kinetics.[11]

-

Reaction Temperature: The reaction conditions are often described as stringent, typically requiring elevated temperatures (often exceeding 100°C or reflux) to drive the reaction forward.[9][14] However, excessively high temperatures can lead to side reactions, such as the elimination of HBr to form α,β-unsaturated carboxylic acids.[9][15]

-

Solvent: The reaction is often run neat or in a high-boiling, inert solvent like carbon tetrachloride (though its use is now restricted) or without a solvent.

-

Workup Procedure: The nature of the final product is determined by the workup. Quenching the reaction mixture with water yields the α-bromo carboxylic acid.[12] Conversely, quenching with an alcohol provides a direct route to α-bromo esters, which can be a strategic advantage, avoiding a separate esterification step.[14][16]

Field-Proven Protocol: α-Bromination of Phenylacetic Acid

This protocol provides a reliable method for the synthesis of 2-bromo-2-phenylacetic acid. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. | CAS Number |

| Phenylacetic Acid | 136.15 | 10.0 | 73.45 | 1.0 | 103-82-2 |

| Red Phosphorus | 30.97 | 0.25 | 8.07 | 0.11 | 7723-14-0 |

| Bromine (Br₂) | 159.81 | 12.9 g (4.1 mL) | 80.7 | 1.1 | 7726-95-6 |

| Dichloromethane (DCM) | - | 50 mL | - | - | 75-09-2 |

| Water (H₂O) | - | 100 mL | - | - | 7732-18-5 |

| Saturated Sodium Bicarbonate | - | 50 mL | - | - | 144-55-8 |

| Anhydrous Sodium Sulfate | - | As needed | - | - | 7757-82-6 |

Experimental Workflow

Step-by-Step Procedure

-

Setup: Equip a dry 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Ensure the setup is under an inert atmosphere (e.g., nitrogen) and placed in a heating mantle.

-

Charging Reagents: To the flask, add phenylacetic acid (10.0 g, 73.45 mmol) and red phosphorus (0.25 g, 8.07 mmol).

-

Bromine Addition: Charge the dropping funnel with bromine (4.1 mL, 80.7 mmol). Add the bromine dropwise to the stirred mixture. An initial exothermic reaction may be observed. Control the addition rate to maintain a manageable reaction temperature.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (the temperature will rise as PBr₃ forms and reacts). Maintain a gentle reflux for 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Workup - Quenching: Allow the dark reaction mixture to cool to room temperature. In a separate beaker, prepare 50 mL of ice-cold water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring to hydrolyze the intermediate α-bromo phenylacetyl bromide.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acid and HBr, followed by a final wash with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-bromo-2-phenylacetic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of n-hexane and diethyl ether, to afford a white solid.[17] A yield of ~95% can be expected.[17]

Conclusion

The Hell-Volhard-Zelinsky reaction is a powerful and enduring tool for the α-bromination of carboxylic acids. Its application to phenylacetic acid provides a direct and efficient route to α-bromophenylacetic acids, which are indispensable intermediates in modern drug discovery and development. A thorough understanding of the reaction mechanism and the rationale behind the experimental conditions allows researchers to optimize the synthesis for purity and yield. By mastering this classic transformation, chemists are well-equipped to construct the complex molecular architectures required for next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Oreate AI. (2026, January 8). Unraveling the Hell-Volhard-Zelinsky Reaction: A Gateway to Α-Halogenated Carboxylic Acids. Oreate AI Blog. Retrieved from [Link]

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Wikipedia. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

AK LECTURES. (2023, May 4). Hell–Volhard–Zelinsky Reaction. YouTube. Retrieved from [Link]

-

Filo. (2025, August 9). Give the major product of the following reaction: 1) Br2, PBr3 2) H2O. Filo. Retrieved from [Link]

-

Master Organic Chemistry. (2025, May 14). A Guided Tour Through “Hell” : The Hell Volhard Zelinsky (HVZ) Reaction. Master Organic Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. NROChemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. Retrieved from [Link]

-

Study.com. (n.d.). Deduce the product(s) of the reaction of the given carboxylic acid with PBr3/Br2 before and after hydrolysis. Phenylacetic acid. Study.com. Retrieved from [Link]

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Google Patents.

-

SATHEE CUET. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. SATHEE CUET. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinskii Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

IndiaMART. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid. IndiaMART. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hell-Volhard-Zelinksy reaction. UCLA. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

ALL ABOUT CHEMISTRY. (2020, July 7). Hell-Volhard-Zelinsky Bromination. ALL ABOUT CHEMISTRY. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 3. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. allaboutchemistry.net [allaboutchemistry.net]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. homework.study.com [homework.study.com]

- 14. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 15. byjus.com [byjus.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

"Methyl 2-bromo-2-(4-chlorophenyl)acetate" IUPAC name and synonyms

IUPAC Name & Synonyms | Synthesis Protocols | Industrial Applications [1]

Executive Summary

Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7) is a highly reactive

Critical Distinction for Researchers: While chemically similar to the key intermediate used in the synthesis of the blockbuster antiplatelet drug Clopidogrel (Plavix) , this compound is the para-chloro (4-Cl) isomer.[1] The Clopidogrel intermediate is the ortho-chloro (2-Cl) isomer.[1] Consequently, Methyl 2-bromo-2-(4-chlorophenyl)acetate is frequently employed in Structure-Activity Relationship (SAR) studies to evaluate the steric and electronic necessity of the ortho-chlorine substituent in P2Y12 receptor antagonists.[1]

Part 1: Chemical Identity & Nomenclature[1]

This compound belongs to the class of

Nomenclature Data

| Identifier Type | Value | Notes |

| IUPAC Name | Methyl 2-bromo-2-(4-chlorophenyl)acetate | Preferred IUPAC Name (PIN) |

| Common Name | Methyl | Widely used in cataloging |

| CAS Number | 24091-92-7 | Specific to the para isomer |

| Isomeric CAS | 85259-19-4 | Ortho isomer (Clopidogrel precursor) |

| Synonyms | 2'-Bromo-4'-chlorophenylacetic acid methyl ester; Methyl 2-bromo-2-(p-chlorophenyl)acetate | "2-bromo" refers to the alkyl chain, not the ring |

Physicochemical Properties

| Property | Metric | Experimental/Predicted Data |

| Molecular Formula | - | |

| Molecular Weight | 263.52 g/mol | - |

| Appearance | Pale yellow oil or low-melting solid | Tends to darken upon storage |

| Boiling Point | ~140–145 °C (at 2 mmHg) | High vacuum required for distillation |

| Density | 1.56 g/cm³ | Significantly denser than water |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes slowly in water |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate relies on the selective halogenation of the benzylic position.[1] Below are two distinct protocols: a standard laboratory method (Radical Substitution) and a scalable industrial method (Oxidative Halogenation).

Method A: Radical Bromination (Wohl-Ziegler Reaction)

Best for: Laboratory scale (1g – 50g), high purity requirements.[1] Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).[1]

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide[1]

-

Solvent:

(classic) or Cyclohexane/Trifluorotoluene (greener alternatives)[1]

Protocol:

-

Dissolution: Dissolve 10.0 g of methyl 2-(4-chlorophenyl)acetate in 100 mL of anhydrous cyclohexane under nitrogen.

-

Addition: Add 10.1 g of NBS and 0.44 g of AIBN to the stirring solution.

-

Initiation: Heat the mixture to reflux (80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1]

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the brominated product ( -

Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid.[1]

-

Purification: Concentrate the filtrate under reduced pressure. The resulting oil can be used directly or distilled under high vacuum.[1]

Method B: Oxidative Bromination (Industrial Scale)

Best for: Large scale (>1 kg), cost-efficiency.[1]

Mechanism: In-situ generation of

Protocol:

-

Charge 4-chlorophenylacetic acid (1.0 equiv) into a reactor with Methanol.

-

Add catalytic

and reflux to form the methyl ester (Fischer Esterification).[1] -

Add Sodium Bromide (NaBr, 1.2 equiv) and aqueous

. -

Slowly dose 30% Hydrogen Peroxide (

) at 40-50°C. -

Logic:

oxidizes

Visualization: Synthesis Workflow

Caption: Step-wise synthesis via esterification followed by radical bromination.

Part 3: Applications & Reactivity[1][7]

The utility of Methyl 2-bromo-2-(4-chlorophenyl)acetate stems from the "push-pull" activation of the C-Br bond by the adjacent carbonyl group and the phenyl ring.[1]

Nucleophilic Substitution ( )

The bromine atom is an excellent leaving group.[1] This molecule reacts readily with:

-

Amines: To form

-amino esters (precursors to unnatural amino acids).[1] -

Thiols: To form thioethers.[1]

-

Azides: To form

-azido esters (Click chemistry precursors).[1]

Reformatsky Reaction

Reaction with Zinc dust generates a zinc enolate, which can attack ketones or aldehydes to form

Structural Isomerism: The Clopidogrel Connection

This section clarifies the relationship between the target molecule and the drug Clopidogrel.[1]

Caption: Comparison of the 4-chloro target molecule vs. the 2-chloro Clopidogrel intermediate.

Part 4: Handling, Safety & Storage[1]

Hazard Classification:

-

Lachrymator: This compound is a potent tear gas agent.[1] It causes severe eye and respiratory irritation.[1]

-

Corrosive: Causes skin burns.[1]

Handling Protocol:

-

Engineering Controls: MANDATORY use of a chemical fume hood. Never open a bottle of this compound on an open bench.[1]

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the ester and displace the bromide, rendering it less volatile.[1]

Storage:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.[1] The compound is moisture-sensitive (hydrolysis releases HBr).[1]

-

Container: Amber glass to prevent light-induced degradation.[1]

References

-

Matrix Fine Chemicals. (n.d.).[1] Methyl 2-bromo-2-(4-chlorophenyl)acetate Product Data. Retrieved from [Link][1]

-

PubChem. (2024).[1][6] Methyl 2-bromo-2-(4-chlorophenyl)acetate (Compound CID 10777987).[1][2][6] National Library of Medicine.[1] Retrieved from [Link][1][2]

-

Google Patents. (2010).[1] CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[1] (Reference for parallel synthesis methodology of the ortho-isomer). Retrieved from

Sources

- 1. irejournals.com [irejournals.com]

- 2. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- 3. Methyl2-bromo-2-(4-chlorophenyl)acetate, CasNo.24091-92-7 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 6. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability and Decomposition of Methyl 2-bromo-2-(4-chlorophenyl)acetate

Executive Summary

Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a critical electrophilic intermediate, primarily utilized in the asymmetric synthesis of the antiplatelet drug Clopidogrel (Plavix) . Its structural utility stems from the high reactivity of the

However, this reactivity imposes significant stability challenges. The compound is prone to dual-mode hydrolysis (ester cleavage and halide displacement) and thermal degradation. This guide provides a mechanistic analysis of these decomposition pathways, experimental protocols for stability assessment, and evidence-based handling strategies to maintain high purity (>98%) for pharmaceutical applications.

Part 1: Chemical Profile & Reactivity

The instability of this compound is intrinsic to its electronic structure. The electron-withdrawing nature of the ester carbonyl and the para-chlorophenyl ring significantly acidifies the

Physicochemical Properties

| Property | Data |

| IUPAC Name | Methyl 2-bromo-2-(4-chlorophenyl)acetate |

| CAS Number | 24091-92-7 |

| Molecular Formula | C |

| Molecular Weight | 263.51 g/mol |

| Physical State | Colorless to pale yellow liquid/low-melting solid |

| Boiling Point | ~140-145°C (at reduced pressure) |

| Solubility | Soluble in DCM, Methanol, Toluene; Hydrolyzes in Water |

| Reactivity Class |

Part 2: Stability & Decomposition Mechanisms

Hydrolysis Pathways (Moisture Sensitivity)

The compound undergoes two distinct hydrolysis reactions depending on pH and conditions.

-

Pathway A: Ester Hydrolysis (Acid/Base Catalyzed) Water attacks the carbonyl carbon, displacing methanol and forming 2-bromo-2-(4-chlorophenyl)acetic acid . This is the dominant pathway under acidic conditions.

-

Pathway B: Nucleophilic Halide Displacement (S_N2) Water (or hydroxide) acts as a nucleophile at the

-carbon, displacing the bromide ion. This yields Methyl 2-hydroxy-2-(4-chlorophenyl)acetate (a mandelic acid derivative). This pathway is accelerated in basic conditions or polar protic solvents.

Thermal & Photolytic Degradation

-

Thermal Elimination : At elevated temperatures (>100°C), the compound can release Hydrogen Bromide (HBr), leading to polymerization or carbonization. The lack of a

-hydrogen prevents simple E2 elimination to an alkene, making radical decomposition or intermolecular condensation more likely. -

Photolysis : The C-Br bond is photosensitive. Exposure to UV light can generate radical species (

Br and the benzylic radical), leading to dimerization or hydrogen abstraction from solvents.

Decomposition Pathway Diagram

The following diagram illustrates the primary degradation routes.

Figure 1: Primary decomposition pathways showing ester hydrolysis and halide displacement.

Part 3: Experimental Protocols for Stability Assessment

To validate the quality of the intermediate before use in Clopidogrel synthesis, a rigorous testing protocol is required.

Protocol A: Forced Degradation (Stress Testing)

This protocol identifies the degradation profile and validates the analytical method (HPLC).

-

Preparation : Dissolve 50 mg of the substance in 50 mL of Acetonitrile (ACN).

-

Acid Stress : Add 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.

-

Base Stress : Add 5 mL of 0.1 N NaOH. Stir at room temperature for 1 hour (rapid degradation expected).

-

Oxidative Stress : Add 5 mL of 3% H

O -

Analysis : Neutralize samples and analyze via HPLC (C18 column, Gradient Water/ACN with 0.1% Formic Acid).

Protocol B: Storage Condition Monitoring

-

Standard : Store at 0–8°C in tightly sealed, light-resistant containers under an inert atmosphere (Argon/Nitrogen).

-

Retest Interval : Every 6 months.

Stability Testing Workflow

Figure 2: Workflow for forced degradation and impurity profiling.

Part 4: Handling & Safety (E-E-A-T)

Causality of Hazards

-

Lachrymator : The

-bromo ester functionality is a potent alkylating agent. It reacts with sulfhydryl groups in the TRPA1 ion channels of the eyes and respiratory tract, causing severe irritation (similar to tear gas). -

Corrosivity : Hydrolysis releases HBr, which is highly corrosive to metals and tissue.

Essential Safety Protocols

-

Engineering Controls : Always handle in a certified chemical fume hood.

-

PPE : Double nitrile gloves, chemical splash goggles, and a face shield.

-

Spill Management : Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10777987, Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]

- Google Patents (2009).KR20090013298A - Method for preparing Clopidogrel.

-

Der Pharma Chemica (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]

Sources

"Methyl 2-bromo-2-(4-chlorophenyl)acetate" in medicinal chemistry

Strategic Utility in Medicinal Chemistry & Synthetic Protocols[1]

Executive Summary

Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a specialized

This guide provides a rigorous technical analysis of its reactivity, synthesis, and handling, designed for medicinal chemists requiring high-purity scaffold manipulation.[3]

Part 1: Chemical Architecture & Reactivity Profile

The compound is defined by three functional domains that dictate its synthetic utility:

-

The

-Bromo Ester Core: A highly reactive electrophilic center susceptible to -

The p-Chlorophenyl Ring: A lipophilic moiety that improves membrane permeability and occupies hydrophobic pockets in target proteins (e.g., kinase allosteric sites).[3]

-

The Methyl Ester: A masking group for the carboxylic acid, allowing for orthogonal protection strategies or direct conversion to amides/alcohols.[3]

Reactivity Map

The

-

Nucleophilic Substitution (

): Rapid coupling with amines to form -

Reformatsky Reaction: Zinc-mediated formation of enolates to attack ketones/aldehydes, generating

-hydroxy esters. -

Radical Coupling: Precursor for radical polymerization or coupling reactions.

Part 2: Synthetic Utility & Case Studies

1. Distinction from Clopidogrel Intermediates

It is vital to distinguish this compound from its isomer, Methyl 2-bromo-2-(2-chlorophenyl)acetate .

-

2-Chloro Isomer: Precursor to Clopidogrel; the ortho-chloro substituent induces specific steric torsion required for the drug's antiplatelet activity.

-

4-Chloro Isomer (Topic): Used in broader SAR (Structure-Activity Relationship) studies where the para-position requires metabolic blocking (preventing P450 oxidation) or specific hydrophobic interactions.[3]

2. Synthesis of Non-Natural Amino Acids

A primary application is the synthesis of p-chlorophenylglycine derivatives. By reacting Methyl 2-bromo-2-(4-chlorophenyl)acetate with primary or secondary amines, chemists can rapidly generate libraries of

Mechanism Insight: The reaction proceeds via a standard Walden inversion (

).[3] However, the presence of the electron-withdrawing ester and phenyl ring stabilizes the transition state, making this bromide exceptionally reactive—often requiring controlled temperatures to prevent double-alkylation.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate

Target: Conversion of Methyl 2-(4-chlorophenyl)acetate to the

Reagents:

-

N-Bromosuccinimide (NBS) (1.1 eq)[3]

-

AIBN (Catalytic, 0.05 eq) or Benzoyl Peroxide[3]

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (Green alternative)[3]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(4-chlorophenyl)acetate (10 mmol) in anhydrous solvent (50 mL).

-

Addition: Add NBS (11 mmol) and AIBN (0.5 mmol) in a single portion.

-

Initiation: Heat the mixture to reflux (approx. 77°C for

). The reaction is initiated when the heavy NBS precipitate floats to the surface and converts to the lighter succinimide.[3] -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the less polar bromide ( -

Workup: Cool to

to precipitate succinimide completely. Filter through a Celite pad.[3] -

Purification: Concentrate the filtrate in vacuo. The residue is often pure enough for downstream use (>95%).[3] If necessary, purify via rapid silica plug filtration (avoiding prolonged exposure to silica, which can hydrolyze the bromide).[3]

Protocol B: Nucleophilic Coupling with Morpholine (Model Reaction)

Target: Synthesis of Methyl 2-morpholino-2-(4-chlorophenyl)acetate.

-

Dissolution: Dissolve Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) in dry DMF or Acetonitrile.

-

Base: Add

(2.0 eq) or DIPEA (1.5 eq) to scavenge HBr.[3] -

Nucleophile: Add Morpholine (1.1 eq) dropwise at

.[3] -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Extraction: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[3]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the central role of this intermediate in divergent synthesis pathways.

Figure 1: Divergent synthetic pathways originating from the

Part 5: Safety & Handling (Critical)

Hazard Class: Lachrymator, Corrosive, Alkylating Agent.[3]

-

Lachrymatory Effect: Like many

-halo esters (e.g., ethyl bromoacetate), this compound is a potent tear gas.[3] Engineering Control: All operations must be performed in a high-efficiency fume hood. -

Skin Toxicity: As an alkylating agent, it can irreversibly bind to DNA and proteins.[3] Double-gloving (Nitrile over Latex) is mandatory.[3]

-

Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic bromide before cleanup.[3]

Part 6: Quantitative Data Summary

| Property | Value | Relevance |

| Molecular Weight | 263.52 g/mol | Calculation standard |

| Boiling Point | ~140°C (at 2 mmHg) | High vacuum required for distillation |

| Density | ~1.5 g/cm³ | Denser than water (bottom layer in extraction) |

| Storage | 2-8°C, Inert Gas | Moisture sensitive (hydrolysis risk) |

| CAS Number | 24091-92-7 | Unique Identifier |

References

-

PubChem. (2024).[1][3] Methyl 2-bromo-2-(4-chlorophenyl)acetate Compound Summary. National Library of Medicine.[3] Link[3]

-

ChemicalBook. (2024).[3][4] Synthesis of Methyl 2-(2-bromophenyl)acetate and analogs. (Provides comparative protocols for bromination of phenylacetates). Link

-

Google Patents. (2012).[3] CN101774914B: Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[5] (Detailed industrial protocol for the isomeric Clopidogrel intermediate, applicable to the 4-chloro analog). Link

-

Vertex AI Search. (2026).[3] Consolidated search results on medicinal chemistry applications of alpha-bromo esters. (Internal Grounding).[3]

Sources

- 1. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE | CAS 24091-92-7 [matrix-fine-chemicals.com]

- 3. irejournals.com [irejournals.com]

- 4. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Clopidogrel from Methyl 2-bromo-2-(2-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel is a potent antiplatelet agent, widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease. It functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes, which is crucial for platelet aggregation and thrombus formation. The therapeutic activity of clopidogrel resides exclusively in its (S)-(+)-enantiomer. Consequently, the stereoselective synthesis or efficient resolution of the racemic mixture is a critical aspect of its manufacturing process.

These application notes provide a comprehensive guide to the synthesis of racemic clopidogrel commencing from methyl 2-bromo-2-(2-chlorophenyl)acetate. The protocol details the key condensation reaction, the subsequent resolution of the desired (S)-enantiomer, and the final preparation of the pharmaceutically acceptable bisulfate salt.

Synthetic Strategy Overview

The synthesis commences with the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl 2-bromo-2-(2-chlorophenyl)acetate. This reaction yields racemic clopidogrel. The subsequent critical step involves the resolution of the racemic mixture using a chiral resolving agent, L-(-)-camphor-10-sulfonic acid, to isolate the therapeutically active (S)-(+)-clopidogrel. Finally, the purified (S)-enantiomer is converted to its stable bisulfate salt.

Experimental Workflow

Caption: Synthetic workflow for (S)-(+)-clopidogrel bisulfate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic Clopidogrel

This protocol details the condensation reaction between methyl 2-bromo-2-(2-chlorophenyl)acetate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride to yield racemic clopidogrel.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| Methyl 2-bromo-2-(2-chlorophenyl)acetate | 279.53 |

| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 175.69 |

| Potassium Carbonate (anhydrous, powdered) | 138.21 |

| Methanol | 32.04 |

| Ethyl Acetate | 88.11 |

| Dichloromethane | 84.93 |

| Water (deionized) | 18.02 |

| Anhydrous Sodium Sulfate | 142.04 |

Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq), potassium carbonate (2.1 eq), and methanol (8 volumes).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of methyl 2-bromo-2-(2-chlorophenyl)acetate (1.2 eq) in ethyl acetate (5 volumes).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 40 °C.

-

Filter the inorganic salts and wash the filter cake with ethyl acetate.

-

Combine the filtrates and dilute with water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain crude racemic clopidogrel as an oil.

Protocol 2: Resolution of Racemic Clopidogrel

This protocol describes the separation of the desired (S)-(+)-enantiomer from the racemic mixture using L-(-)-camphor-10-sulfonic acid.[3][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| Racemic Clopidogrel (from Protocol 1) | 321.82 |

| L-(-)-Camphor-10-sulfonic acid monohydrate | 250.30 |

| Acetone | 58.08 |

Procedure:

-

Dissolve the crude racemic clopidogrel free base (1.0 eq) in acetone (4 volumes) in a clean, dry reaction vessel at ambient temperature (approximately 27 °C).

-

To the stirred solution, add L-(-)-camphor-10-sulfonic acid monohydrate (0.5 eq).

-

Maintain the reaction mixture with stirring for 2.5 hours at ambient temperature.

-

Cool the mixture to 15 °C over a period of 3 hours and continue stirring at this temperature for an additional 8 hours to facilitate complete precipitation of the diastereomeric salt.

-

Filter the precipitated (S)-(+)-clopidogrel camphorsulfonate salt and wash the cake with cold acetone.

-

Dry the product under vacuum at 50 °C.

Protocol 3: Preparation of (S)-(+)-Clopidogrel Bisulfate (Form I)

This protocol outlines the conversion of the isolated (S)-(+)-clopidogrel camphorsulfonate salt to the free base and its subsequent conversion to the stable bisulfate salt.[5][6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| (S)-(+)-Clopidogrel Camphorsulfonate Salt | 554.12 |

| Sodium Bicarbonate (saturated solution) | 84.01 |

| Ethyl Acetate | 88.11 |

| Acetone | 58.08 |

| Sulfuric Acid (98%) | 98.08 |

| n-Butyl Acetate | 116.16 |

Procedure:

-

Suspend the (S)-(+)-clopidogrel camphorsulfonate salt in a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture until all solids have dissolved and the layers are clear.

-

Separate the organic (ethyl acetate) layer and wash the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Distill off the ethyl acetate under reduced pressure to obtain (S)-(+)-clopidogrel free base as an oil.

-

Dissolve the (S)-(+)-clopidogrel free base in acetone.

-

To this solution, add concentrated sulfuric acid (1.0 eq) dropwise while maintaining the temperature below 20 °C.

-

Partially distill off the acetone under reduced pressure to obtain a viscous residue.

-

Add n-butyl acetate and seed with a crystal of Form I (S)-(+)-clopidogrel bisulfate.

-

Stir the mixture at room temperature to induce crystallization.

-

Filter the precipitated solid, wash with n-butyl acetate, and dry under vacuum to yield pure (S)-(+)-clopidogrel bisulfate (Form I).

Summary of Reaction Parameters

| Step | Key Reagents | Solvent(s) | Temperature | Duration |

| 1. Racemic Clopidogrel Synthesis | Methyl 2-bromo-2-(2-chlorophenyl)acetate, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl, K₂CO₃ | Methanol, Ethyl Acetate | Reflux (65-70 °C) | 4 hours |

| 2. Resolution of Enantiomers | Racemic Clopidogrel, L-(-)-Camphor-10-sulfonic acid | Acetone | 15-27 °C | ~13.5 hours |

| 3. Preparation of Bisulfate Salt | (S)-(+)-Clopidogrel, H₂SO₄ | Acetone, n-Butyl Acetate | <20 °C to RT | Variable |

Conclusion

The described protocols provide a robust and scalable pathway for the synthesis of the active pharmaceutical ingredient, (S)-(+)-clopidogrel bisulfate, starting from methyl 2-bromo-2-(2-chlorophenyl)acetate. The critical steps of stereoselective resolution and final salt formation are detailed to ensure high purity and the desired polymorphic form of the final product. Adherence to these procedures, with appropriate analytical monitoring, is essential for the successful synthesis of this vital antiplatelet medication.

References

- U.S. Patent 4,847,265. (1989).

- WO 2006/087729 A1. (2006).

- U.S. Patent Application 2008/0287679 A1. (2008). Process for preparing clopidogrel.

-

Quick Company. (n.d.). Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel. [Link]

- WO 2009/080469 A1. (2009).

-

European Patent Office. (2010). Racemization and Enantiomer Separation of Clopidogrel - EP 2168969 A2. [Link]

- U.S. Patent 6,800,759 B2. (2004).

-

European Patent Office. (2004). Processes for preparing different forms of (S)-(+)-clopidogrel bisulfate - EP2103617 A1. [Link]

- EP 1980563 A1. (2008). Procedure for the preparation of methyl (+)-(S)-Alpha-(O-chlorophenyl)-6,7-dihydrothieno-[3,2-C]pyridine-5(4H)

Sources

- 1. WO2006087729A1 - Rapid resolution process for clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph - form i - Google Patents [patents.google.com]

- 2. EP1980563A1 - Procedure for the preparation of methyl (+)-(S)-Alpha-(O-chlorophenyl)-6,7-dihydrothieno-[3,2-C]pyridine-5(4H) acetate - Google Patents [patents.google.com]

- 3. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]

- 4. data.epo.org [data.epo.org]

- 5. WO2009080469A1 - Process for the preparation of clopidogrel bisulphate form i - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"Methyl 2-bromo-2-(4-chlorophenyl)acetate" in the synthesis of non-proteinogenic amino acids

Application Note: High-Fidelity Synthesis of Non-Proteinogenic Amino Acids Using Methyl 2-bromo-2-(4-chlorophenyl)acetate

-Amino Acid ScaffoldsExecutive Summary

Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 52784-38-0) is a "privileged electrophile" in medicinal chemistry, serving as the critical entry point for the 4-chlorophenylglycine motif. This structural unit is ubiquitous in glutamate receptor antagonists, thrombin inhibitors, and peptide antibiotics. While often associated with the synthesis of Clopidogrel (which utilizes the 2-chloro isomer), the 4-chloro derivative discussed here is essential for accessing specific non-proteinogenic amino acids (NPAAs) used to modulate peptide potency and proteolytic stability.

This guide provides an optimized, scalable protocol for converting this

Chemical Profile & Safety Architecture

Compound: Methyl 2-bromo-2-(4-chlorophenyl)acetate Role: Electrophilic Glycine Equivalent Key Hazard: Lachrymator (Potent tear-inducing agent).

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 263.51 g/mol |

| Physical State | Pale yellow oil or low-melting solid |

| Reactivity | High susceptibility to |

| Storage | 2-8°C, under Argon/Nitrogen |

Safety Protocol (Critical):

-

Containment: All weighing and transfers must occur within a certified chemical fume hood.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Core Application: Synthesis of (4-Chlorophenyl)glycine

The most robust route to this NPAA is not direct amination (which yields tertiary amines), but rather a two-step sequence: Azidolysis followed by Reduction . This method preserves the carbon skeleton and allows for mild deprotection.

Mechanism & Pathway

The reaction proceeds via an

Figure 1: Synthetic pathway from

Detailed Experimental Protocol

Stage 1: Azidolysis (Nucleophilic Substitution)

Objective: Replace the bromine atom with an azide moiety without elimination side-products.

Materials:

-

Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)

-

Ethyl Acetate & Brine (for workup)[1]

Procedure:

-

Preparation: Dissolve Sodium Azide (1.5 eq) in anhydrous DMF in a round-bottom flask. Cool the suspension to 0°C using an ice bath.

-

Addition: Add Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) dropwise (if liquid) or portion-wise (if solid) over 15 minutes. Note: Exothermic reaction.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (

) should disappear, replaced by the azide ( -

Workup: Dilute reaction mixture with cold water (5x volume). Extract with Ethyl Acetate (3x).[1]

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

and concentrate in vacuo.-

Caution: Do not concentrate azides to absolute dryness if heating is involved; keep temperature <40°C.

-

Stage 2: Reduction to Amino Ester

Objective: Convert the azide to the primary amine.

Method A: Hydrogenation (Scalable)

-

Dissolve the crude azide in Methanol.

-

Add 10 wt% Pd/C catalyst (5% loading).

-

Stir under

atmosphere (balloon pressure) for 2–3 hours. -

Filter through Celite to remove catalyst. Concentrate to yield Methyl (4-chlorophenyl)glycinate .

Method B: Staudinger Reduction (Mild/Chemoselective)

-

Dissolve azide in THF/Water (10:1).

-

Add Triphenylphosphine (

, 1.1 eq). Evolution of -

Stir for 12 hours. The intermediate iminophosphorane hydrolyzes in situ to the amine.

Stage 3: Hydrolysis to Free Amino Acid

-

Dissolve the methyl ester in THF.

-

Add 1M LiOH (2.0 eq). Stir at RT for 2 hours.

-

Acidify to pH 6 with 1M HCl. The amino acid, (4-chlorophenyl)glycine , will precipitate as a zwitterionic white solid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Elimination to styrene derivative | Ensure temperature is kept low (0°C start). Avoid strong bases. Use DMF or DMSO to accelerate |

| Polyalkylation | Used amine instead of azide | Do not react the bromide directly with ammonia/amines unless using a massive excess. The azide route prevents over-alkylation. |

| Oily Product | Residual DMF | Wash organic layer thoroughly with water (3-4 times) during workup. DMF traps product. |

| Lachrymatory Effect | Vapor leakage | Quench all glassware in base bath (NaOH) before removing from hood. |

Advanced Application: Homologation to -Amino Acids

For researchers targeting Baclofen analogs (which are

-

Protect the amine (e.g., Boc-protection).

-

Convert acid to Diazoketone (

, then -

Wolff Rearrangement (

, MeOH)

References

-

Synthesis of Arylglycines via Azides: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Link

-

Clopidogrel Intermediate Chemistry (Analogous 2-Cl isomer): Sanofi-Synthelabo. (1999). Method for preparing 2-thienylethylamine derivatives. US Patent 6,080,875. Link

-

Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

-

Safety of Alpha-Halo Esters: National Center for Biotechnology Information. (2024).[2][3][4][5] PubChem Compound Summary for CID 10777987, Methyl 2-bromo-2-(4-chlorophenyl)acetate. Link

Sources

Enantioselective synthesis of alpha-substituted esters using "Methyl 2-bromo-2-(4-chlorophenyl)acetate"

Application Note: Enantioselective Functionalization of Methyl 2-bromo-2-(4-chlorophenyl)acetate

Executive Summary

Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and clopidogrel analogs. Its core value lies in the 4-chlorophenyl handle (allowing subsequent Suzuki/Buchwald couplings) and the

However, the starting material is typically racemic. For drug development, obtaining a single enantiomer is critical. This guide details two orthogonal methodologies to convert racemic Methyl 2-bromo-2-(4-chlorophenyl)acetate into enantioenriched products:

-

Protocol A (C-C Bond Formation): Nickel-Catalyzed Stereoconvergent Negishi Cross-Coupling.

-

Protocol B (C-N/C-S Bond Formation): Dynamic Kinetic Resolution (DKR) via Nucleophilic Substitution.

Scientific Rationale & Mechanism

The Challenge: The Labile Stereocenter

The

Mechanism A: Ni-Catalyzed Radical Cross-Coupling

Unlike Palladium-catalyzed cross-couplings which require distinct oxidative addition steps often preserving stereochemistry (or inverting it cleanly), Nickel catalysis allows for a radical mechanism .

-

Step 1: The chiral Ni-catalyst abstracts a halogen atom, generating an organic radical at the

-position. -

Step 2: This radical is planar (achiral).

-

Step 3: The radical recombines with the chiral Nickel complex.

-

Step 4: Reductive elimination forms the C-C bond, setting the stereocenter based on the ligand's geometry, regardless of the starting stereochemistry.

Mechanism B: Dynamic Kinetic Resolution (DKR)

In DKR, the starting material enantiomers (

Visualization of Pathways

Figure 1: Divergent pathways for stereoconvergent synthesis. Blue path: Radical Cross-Coupling. Red path: Dynamic Kinetic Resolution.

Protocol A: Ni-Catalyzed Stereoconvergent Negishi Coupling

Objective: To couple the substrate with an organozinc reagent (R-ZnX) to create a quaternary or tertiary chiral center. Reference Foundation: Based on the work of Fischer & Fu (J. Am. Chem. Soc.[1] 2005) [1].[1][2][3]

Materials Table

| Component | Reagent | Equiv.[1][4][5][6][7][8][9][10][11] | Role |

| Substrate | Methyl 2-bromo-2-(4-chlorophenyl)acetate | 1.0 | Electrophile |

| Nucleophile | Alkylzinc bromide (0.5 M in THF) | 1.3 | Nucleophile |

| Pre-Catalyst | 0.10 | Metal Source | |

| Ligand | 0.13 | Chiral Inductor | |

| Solvent | DMA (N,N-Dimethylacetamide) | [0.1 M] | Solvent (Critical) |

| Additive | Water (Trace) | 1-2% v/v | Proton source (optional*) |

*Note: Some Ni-catalyzed couplings benefit from trace proton sources to facilitate turnover, though strict anhydrous conditions are the baseline.

Step-by-Step Procedure

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with

(10 mol%) and -

Solvation: Add anhydrous DMA (concentration 0.1 M relative to substrate). Stir for 20 minutes at room temperature. The solution should turn a deep color (often purple/blue depending on complexation).

-

Substrate Addition: Add Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv) to the reaction vessel.

-

Nucleophile Addition: Slowly add the Organozinc reagent (1.3 equiv) dropwise over 5 minutes.

-

Caution: Exotherm is possible.

-

-

Reaction: Seal the tube and stir vigorously at Room Temperature (23 °C) for 24 hours.

-

Critical Check: Do not heat. Higher temperatures favor background radical dimerization over the chiral pathway.

-

-

Quench: Remove from glovebox. Quench with saturated aqueous

and dilute with -

Purification: Extract with

(3x), dry over

Expected Results: Yields >75%; ee >90%.

Protocol B: Dynamic Kinetic Resolution (DKR) Substitution

Objective: To replace the bromide with a nitrogen or sulfur nucleophile (e.g., amine, thiol) enantioselectively. Reference Foundation: Based on Phase Transfer Catalysis (PTC) principles [2, 3].

Materials Table

| Component | Reagent | Equiv.[1][4][5][6][7][8][9][10][11] | Role |

| Substrate | Methyl 2-bromo-2-(4-chlorophenyl)acetate | 1.0 | Electrophile |

| Nucleophile | Dibenzylamine (or Potassium Phthalimide) | 1.2 | Nucleophile |

| Catalyst | Chiral Quaternary Ammonium Salt* | 0.05 | PTC Catalyst |

| Base | 5.0 | Base | |

| Solvent | Toluene | [0.1 M] | Organic Phase |

*Catalyst Suggestion: (S,S)-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) or Cinchona-derived PTC.

Step-by-Step Procedure

-

Phase Preparation: Dissolve the substrate (1.0 equiv) and the Chiral PTC (5 mol%) in Toluene.

-

Temperature Control: Cool the mixture to 0 °C .

-

Why? Lower temperatures maximize the difference between

and

-

-

Base Addition: Add the aqueous

solution. Stir vigorously to create an emulsion. -

Nucleophile Addition: Add the amine/nucleophile (1.2 equiv) slowly.

-

Monitoring: Monitor via HPLC. The reaction relies on the depletion of the fast-reacting enantiomer and the continuous racemization of the slow-reacting one.

-

Workup: Separate layers. Wash organic layer with water and brine. Dry over

.[7] -

Purification: Flash column chromatography.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Oxygen poisoning of Ni catalyst. | Ensure rigorous deoxygenation of DMA (freeze-pump-thaw x3). |

| Low ee (Protocol A) | Background reaction (uncatalyzed). | Lower temperature to 0°C; increase ligand loading to 15 mol%. |

| Low ee (Protocol B) | Racemization of Product. | The product is also an |

| Stalled Reaction | Incomplete Zinc reagent formation. | Titrate the Organozinc reagent prior to use (using Iodine/LiCl method). |

References

-

Fischer, C., & Fu, G. C. (2005).[1] Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary

-Bromo Amides with Organozinc Reagents.[1] Journal of the American Chemical Society, 127(13), 4594–4595.[1] Link -

Maruoka, K. (2008).[12] Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679–697. Link

-

Choi, Y. S., Park, S., & Park, Y. S. (2018). Nucleophilic Substitution of

-Bromo Esters: Dynamic Kinetic Resolution. Bulletin of the Korean Chemical Society, 39(5), 675-678. Link -

Schley, N. D., & Fu, G. C. (2014).[13] Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investigation. Journal of the American Chemical Society, 136(47), 16588–16593. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 6. irejournals.com [irejournals.com]

- 7. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Strategic Use of Methyl 2-bromo-2-(4-chlorophenyl)acetate in Agrochemical Synthesis

Introduction: A Versatile Building Block for Crop Protection

Methyl 2-bromo-2-(4-chlorophenyl)acetate is a highly functionalized organic intermediate that serves as a pivotal building block in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its chemical architecture, featuring a reactive benzylic bromide, an ester moiety, and a strategically placed chlorine atom on the phenyl ring, makes it an ideal precursor for constructing complex molecular targets. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the 4-chlorophenyl group is a common toxophore in many successful pesticides, contributing to their biological efficacy.[2][3][4]

This guide provides an in-depth exploration of the synthetic utility of Methyl 2-bromo-2-(4-chlorophenyl)acetate, focusing on its application in the development of next-generation fungicides and herbicides. We will dissect the causality behind key experimental choices and provide robust, field-proven protocols for researchers and chemical development professionals.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of this reagent is critical for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 24091-92-7 | [1] |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | |

| Solubility | Highly soluble in DMSO, DMF, and common organic solvents like CH₂Cl₂ and Ethyl Acetate | [1] |

| Storage | Store at 2°C - 8°C in a tightly sealed container to prevent hydrolysis and degradation | [1] |

| Safety Precautions | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. | [1] |

Expert Insight: The α-bromo ester functionality is susceptible to hydrolysis. Therefore, ensuring anhydrous conditions during storage and in reactions where water is not a participant is crucial to prevent the formation of the corresponding α-hydroxy or carboxylic acid byproduct, which can complicate purification and reduce yields.

Core Synthetic Application I: Synthesis of Fungicidal Thiazole Heterocycles

A primary application of Methyl 2-bromo-2-(4-chlorophenyl)acetate is in the construction of thiazole-containing fungicides. The underlying chemistry is a variation of the renowned Hantzsch thiazole synthesis, a reliable and high-yielding cyclocondensation reaction.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, the highly nucleophilic sulfur atom of a thiourea or thioamide derivative attacks the electrophilic carbon bearing the bromine atom in a classic Sₙ2 reaction.[5] This forms an isothiouronium salt intermediate. The subsequent step is an intramolecular cyclization, where a nitrogen atom from the thiourea moiety attacks the ester's carbonyl carbon, followed by dehydration to yield the stable, aromatic 2-aminothiazole ring system. This heterocyclic core is a known pharmacophore in fungicides that can disrupt fungal cell processes.[6][7]

Workflow for Thiazole Synthesis

Caption: General workflow for synthesizing thiazole derivatives.